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Compound of Interest

Compound Name: AZD-6280

Cat. No.: B1666225 Get Quote

AZD-6280 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with information regarding the clinical trials of AZD-6280, with a focus on

understanding its efficacy and the reasons for its discontinued development.

Frequently Asked Questions (FAQs)
Q1: What is AZD-6280 and what was its intended therapeutic target?

AZD-6280 is a selective positive allosteric modulator of the GABAA receptors containing α2

and α3 subunits. It was developed by AstraZeneca for the potential treatment of generalized

anxiety disorder. The rationale behind its development was to provide anxiolytic effects with a

reduced side-effect profile, particularly sedation, which is common with non-selective

benzodiazepines that also target α1 and α5 subunits.

Q2: Why was the clinical development of AZD-6280 discontinued?

AstraZeneca's development pipeline update from July 2010 lists AZD-6280 as a discontinued

project.[1] While the precise reasons for this decision have not been publicly detailed, the

discontinuation after the completion of Phase 1 trials suggests that the compound did not

demonstrate a sufficiently promising profile to warrant advancement into larger and more costly

Phase 2 and 3 trials, where efficacy is the primary endpoint. It is common for drug candidates
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to be discontinued at this stage due to a lack of convincing efficacy signals, even with a good

safety profile.

Q3: What were the key findings from the AZD-6280 Phase 1 clinical trials?

Phase 1 trials for AZD-6280 demonstrated that the drug was generally well-tolerated and

showed a pharmacologically selective effect profile. A key study (NCT00750802) compared

single oral doses of AZD-6280 (10 mg and 40 mg) with 2 mg of lorazepam in healthy male

volunteers. The results indicated that AZD-6280 had a more favorable side-effect profile than

lorazepam, causing significantly less impact on psychomotor and cognitive functions.[2] The

study suggested potential concentration-related anxiolytic effects for AZD-6280.[2] Other

Phase 1 studies assessed the drug's safety, tolerability, and pharmacokinetics with multiple

ascending doses (NCT00681317) and its effect on the pharmacokinetics of other drugs

(NCT00824057). Another study used Positron Emission Tomography (PET) to determine the

central GABAA receptor occupancy of AZD-6280 (NCT00681746).[3]

Q4: Was there evidence of insufficient efficacy in the early trials?

The published data from Phase 1 trials do not explicitly state "insufficient efficacy." These early

trials in healthy volunteers are primarily designed to assess safety, tolerability, and

pharmacokinetics, not to definitively prove efficacy. However, the decision to discontinue

development after these studies implies that the overall data, including any early indicators of

efficacy, were not compelling enough to predict success in later-phase trials in patients with

generalized anxiety disorder.

Troubleshooting Guide for Related Experiments
For researchers working with similar GABAA α2/α3 selective modulators, here are some

potential issues and troubleshooting suggestions based on the experiences with AZD-6280
and related compounds.
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Issue Potential Cause
Troubleshooting
Suggestion

Lack of clear anxiolytic signal

in preclinical models

- Inappropriate animal model

of anxiety.- Suboptimal dose

selection.- Poor translation

from in vitro to in vivo activity.

- Use a battery of anxiety

models (e.g., elevated plus

maze, light-dark box, stress-

induced hyperthermia).-

Conduct thorough dose-

response studies.- Confirm

target engagement and

pharmacokinetic/pharmacodyn

amic (PK/PD) relationship.

Observed sedative effects

despite α1-sparing profile

- Off-target effects.- Higher

than expected occupancy at

α1 subunits at higher doses.-

Individual subject variability.

- Profile the compound against

a broad panel of receptors and

enzymes.- Carefully

characterize the selectivity

profile across all GABAA

receptor subtypes.- Monitor for

sedation using objective

measures (e.g., psychomotor

vigilance tests).

Difficulty in demonstrating

superiority over existing

treatments (e.g.,

benzodiazepines)

- Modest efficacy of the

selective modulator.- High

placebo response in anxiety

trials.- Difficulty in

differentiating from the

established efficacy of

benzodiazepines.

- Enrich the study population

for patients with a more severe

disease.- Implement robust

placebo-response mitigation

strategies.- Include an active

comparator to benchmark the

effect size.

Quantitative Data Summary
The following table summarizes the key pharmacodynamic effects of AZD-6280 compared to

lorazepam from the NCT00750802 study.[2]
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Pharmacodynamic
Parameter

AZD-6280 (10 mg) AZD-6280 (40 mg) Lorazepam (2 mg)

Saccadic Peak

Velocity (deg/s)
-22.6 -50.0 -62.9

Adaptive Tracking (%

time on target)
Minimal Effect

Significant but smaller

than lorazepam
Significant Impairment

Body Sway (mm) Minimal Effect
Significant but smaller

than lorazepam
Significant Impairment

Smooth Pursuit (%

time on target)
Minimal Effect

Significant but smaller

than lorazepam
Significant Impairment

One-Card Learning

Test (errors)
Minimal Effect

Significant but smaller

than lorazepam
Significant Impairment

Experimental Protocols
Protocol Summary: NCT00750802 - Pharmacodynamic Comparison of AZD-6280 and

Lorazepam

Study Design: A single-center, single-dose, double-blind, double-dummy, four-way crossover,

placebo-controlled, randomized study.

Participants: 16 healthy male volunteers.

Interventions:

Single oral dose of AZD-6280 10 mg

Single oral dose of AZD-6280 40 mg

Single oral dose of lorazepam 2 mg

Placebo

Methodology:
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Each participant received each of the four treatments in a randomized order, with a

washout period between each treatment.

Validated central nervous system test batteries (Neurocart and CogState) were

administered at baseline and at multiple time points after drug administration.

These tests measured drug effects on cognition, neurophysiologic function (including

saccadic eye movements), and psychomotor performance (including adaptive tracking and

body sway).

Statistical analysis was performed using a mixed-model analysis of variance.[2]

Signaling Pathway and Experimental Workflow
Diagrams
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

